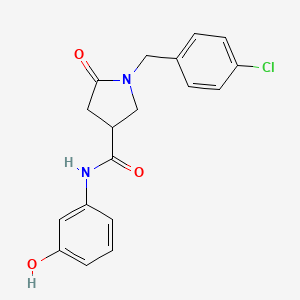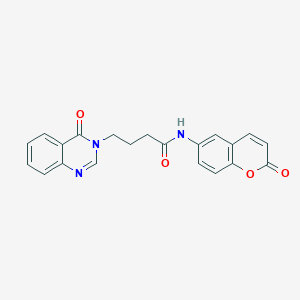![molecular formula C22H22N2O7 B11010333 Dimethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11010333.png)
Dimethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydropyrrolone ring, and an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE typically involves multiple steps, including the formation of the tetrahydropyrrolone ring and the subsequent attachment of the methoxyphenyl and isophthalate groups. Common synthetic routes may involve the use of reagents such as boron compounds in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol derivative, while reduction of the carbonyl groups may produce corresponding alcohols.
Scientific Research Applications
DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- DIMETHYL 5-({[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE
- DIMETHYL 5-({[1-(4-NITROPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE
- DIMETHYL 5-({[1-(4-ETHOXYBENZOYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE
Uniqueness
What sets DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H22N2O7 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
dimethyl 5-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H22N2O7/c1-29-18-6-4-17(5-7-18)24-12-15(11-19(24)25)20(26)23-16-9-13(21(27)30-2)8-14(10-16)22(28)31-3/h4-10,15H,11-12H2,1-3H3,(H,23,26) |
InChI Key |
DEODWIHKBPDJJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide](/img/structure/B11010251.png)
![N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B11010252.png)
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11010255.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B11010263.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine](/img/structure/B11010264.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11010266.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11010272.png)
![5-{3-Oxo-3-[4-(propan-2-ylsulfonyl)piperazin-1-yl]propyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11010280.png)
![1-(3-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010286.png)


![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11010304.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010314.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B11010322.png)
